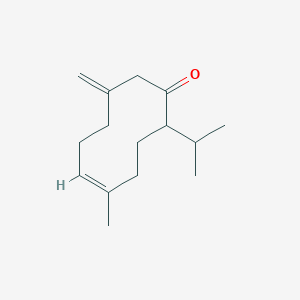

Preisocalamendiol

Description

Properties

CAS No. |

25645-19-6 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

(2S,5E)-5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-one |

InChI |

InChI=1S/C15H24O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h6,11,14H,4-5,7-10H2,1-3H3/b12-6+/t14-/m0/s1 |

InChI Key |

QTFJNWQFKJITEE-CYIWUNGXSA-N |

Isomeric SMILES |

C/C/1=C\CCC(=C)CC(=O)[C@@H](CC1)C(C)C |

Canonical SMILES |

CC1=CCCC(=C)CC(=O)C(CC1)C(C)C |

Appearance |

Oil |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Eudesmane Sesquiterpenoids

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the natural sources, isolation, and characterization of eudesmane-type sesquiterpenoids, with a specific focus on the compounds isolated from the root bark of Dictamnus dasycarpus Turcz. Due to the likely misspelling of "preisocalamendiol" and the lack of scientific literature under this name, this document centers on the well-documented class of eudesmane sesquiterpenoids, which are of significant interest for their diverse biological activities.

Natural Sources of Eudesmane Sesquiterpenoids

Eudesmane sesquiterpenoids are a large and structurally diverse class of natural products. They are predominantly found in the plant kingdom, but have also been identified in fungi and marine organisms.

Key Plant Families and Genera:

-

Asteraceae: This is one of the richest sources of eudesmane-type sesquiterpenoids. Genera such as Laggera and Artemisia are known to produce these compounds. For instance, ten eudesmane derivatives have been isolated from the whole plants of Laggera alata.

-

Rutaceae: The root bark of Dictamnus dasycarpus Turcz. is a notable source of eudesmane-type sesquiterpene glycosides.[1][2]

-

Meliaceae: Various parts of plants in this family, including the stembark, leaves, and seeds, have been found to contain eudesmane sesquiterpenoids.

-

Other Sources: Eudesmane sesquiterpenoids have also been isolated from the endophytic fungus Penicillium sp. and marine sponges of the genus Halichondria.

Isolation of Eudesmane Sesquiterpenoids from Dictamnus dasycarpus

The following sections detail the experimental protocol for the isolation of eudesmane-type sesquiterpene glycosides from the root bark of Dictamnus dasycarpus. This methodology is based on the successful isolation of 13 such compounds, including six previously unknown structures.[1][2][3]

General Experimental Workflow

The isolation process typically involves extraction, partitioning, and a series of chromatographic separations.

Detailed Experimental Protocols

2.2.1. Plant Material and Extraction:

-

Starting Material: Dried root bark of Dictamnus dasycarpus Turcz.

-

Extraction Solvent: 70% ethanol-water solution.

-

Procedure: The powdered root bark is extracted with the solvent at room temperature. The extraction is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The solvent is then evaporated under reduced pressure to yield a crude extract.

2.2.2. Solvent Partitioning:

-

Solvents: Ethyl acetate (EtOAc) and water (H₂O).

-

Procedure: The crude extract is suspended in water and then partitioned with ethyl acetate in a separatory funnel. This separates the compounds based on their polarity. For the isolation of the polar glycosides, the aqueous layer is retained for further purification.[1]

2.2.3. Column Chromatography:

-

D101 Macroporous Resin Chromatography:

-

Stationary Phase: D101 macroporous resin.

-

Mobile Phase: Stepwise elution with H₂O followed by 95% EtOH.

-

Procedure: The aqueous fraction is loaded onto the column. The column is first washed with water to remove highly polar impurities. The fraction containing the sesquiterpenoid glycosides is then eluted with 95% ethanol.[1]

-

-

Silica Gel Chromatography:

-

Stationary Phase: Silica gel (typically 200-300 mesh).

-

Mobile Phase: A gradient of chloroform-methanol or a similar solvent system of increasing polarity.

-

Procedure: The 95% ethanol eluate is concentrated and subjected to silica gel column chromatography to separate the compounds into several fractions based on their polarity.

-

-

Sephadex LH-20 Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol or an ethanol/methanol mixture.

-

Procedure: Fractions obtained from the silica gel column are further purified on a Sephadex LH-20 column to separate compounds based on their molecular size.

-

2.2.4. Preparative High-Performance Liquid Chromatography (pHPLC):

-

Stationary Phase: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol-water or acetonitrile-water.

-

Procedure: The final purification of the isolated fractions is achieved by preparative HPLC to yield pure eudesmane sesquiterpenoid glycosides.[1]

Characterization and Data Presentation

The structures of the isolated compounds are elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data

The following table summarizes the ¹³C-NMR spectroscopic data for a representative eudesmane sesquiterpenoid glycoside, Dictameudesmnoside A₁ (Compound 1), isolated from D. dasycarpus.[3]

| Carbon No. | Chemical Shift (δc) in CD₃OD | Carbon No. | Chemical Shift (δc) in CD₃OD |

| 1 | 79.8 | 1' | 104.5 |

| 2 | 34.5 | 2' | 75.1 |

| 3 | 25.1 | 3' | 78.0 |

| 4 | 150.1 | 4' | 71.6 |

| 5 | 51.2 | 5' | 77.9 |

| 6 | 76.4 | 6' | 62.8 |

| 7 | 56.3 | 1'' | 99.8 |

| 8 | 23.4 | 2'' | 73.5 |

| 9 | 42.1 | 3'' | 74.9 |

| 10 | 40.2 | 4'' | 71.8 |

| 11 | 73.1 | 5'' | 74.1 |

| 12 | 27.2 | 6'' | 62.7 |

| 13 | 28.9 | ||

| 14 | 65.4 | ||

| 15 | 110.2 |

Biological Activity and Potential Signaling Pathways

The eudesmane-type sesquiterpene glycosides isolated from D. dasycarpus have demonstrated significant inhibitory effects on triglyceride (TG) accumulation in HepG2 cells.[1][2] This suggests potential applications in the management of metabolic diseases.

While the precise signaling pathway has not been fully elucidated for these specific compounds, the inhibition of triglyceride accumulation in hepatocytes often involves the modulation of key pathways in lipid metabolism. A hypothetical signaling pathway is depicted below.

This diagram illustrates a potential mechanism where eudesmane sesquiterpenoids could activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK can then phosphorylate and inhibit key enzymes involved in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), and downregulate the expression of sterol regulatory element-binding protein 1c (SREBP-1c), a master transcriptional regulator of lipogenesis. Simultaneously, AMPK can activate carnitine palmitoyltransferase 1 (CPT-1), leading to increased fatty acid oxidation. The net effect of these actions would be a reduction in triglyceride accumulation. Further research is required to validate this proposed pathway for the specific compounds from D. dasycarpus.

References

The Enigmatic Biosynthesis of Preisocalamendiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Preisocalamendiol, a sesquiterpenoid of the eudesmane class, has garnered interest for its potential biological activities. Despite this, a comprehensive, experimentally validated biosynthetic pathway for this natural product remains to be fully elucidated in the scientific literature. This technical guide presents a putative biosynthetic pathway for this compound, constructed from the well-established principles of terpenoid biosynthesis and drawing parallels with the formation of structurally related eudesmane sesquiterpenoids. This document outlines the hypothetical enzymatic steps from the central precursor, farnesyl pyrophosphate (FPP), to the final molecular architecture of this compound. Furthermore, this guide provides representative experimental protocols and data presentation formats, based on established methodologies in the field of natural product biosynthesis, to serve as a foundational resource for researchers aiming to experimentally validate and further explore the biosynthesis of this compound and other eudesmane sesquiterpenoids.

Introduction: The Eudesmane Sesquiterpenoids

Sesquiterpenoids are a diverse class of C15 isoprenoid natural products derived from the precursor farnesyl pyrophosphate (FPP). Within this broad family, the eudesmane sesquiterpenoids are characterized by a bicyclic carbon skeleton. These compounds are widely distributed in the plant kingdom, particularly within the Asteraceae and Apiaceae families, and exhibit a remarkable range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound is a member of this family, and understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents.

While the specific biosynthetic pathway of this compound has not been detailed in published literature, it is hypothesized to follow the general, well-characterized pathway of eudesmane sesquiterpenoid biosynthesis. This involves an initial cyclization of FPP, followed by a series of enzymatic modifications, including hydroxylations, to yield the final product.

A Putative Biosynthetic Pathway for this compound

The proposed biosynthetic pathway for this compound commences with the universal precursor for sesquiterpenoids, farnesyl pyrophosphate (FPP), which is generated through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The subsequent steps are catalyzed by a series of specialized enzymes, as outlined below.

Step 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The initial and rate-limiting step in the biosynthesis of eudesmane sesquiterpenoids is the cyclization of the linear FPP molecule. This reaction is catalyzed by a class of enzymes known as terpene synthases or cyclases. For the formation of the eudesmane skeleton, a sesquiterpene synthase first catalyzes the ionization of FPP to a farnesyl cation. This is followed by a 1,10-cyclization to form a germacradienyl cation intermediate. A subsequent protonation-initiated secondary cyclization leads to the formation of the bicyclic eudesmyl cation.

Step 2: Formation of the Eudesmane Skeleton

The eudesmyl cation can be deprotonated to yield various eudesmane olefin isomers. For the biosynthesis of this compound, it is proposed that the eudesmyl cation is quenched by a water molecule to introduce a hydroxyl group, or it is deprotonated to form an olefinic intermediate that is subsequently hydrated.

Step 3: Hydroxylation and Final Modifications

Following the formation of the core eudesmane diol structure, it is hypothesized that one or more cytochrome P450 monooxygenases (CYP450s) catalyze regioselective hydroxylation reactions to produce this compound. The precise positioning of the hydroxyl groups on the eudesmane scaffold is a key determinant of the final product's identity and biological activity.

Below is a diagram illustrating the proposed biosynthetic pathway.

Caption: A proposed biosynthetic pathway for this compound from Farnesyl Pyrophosphate (FPP).

Quantitative Data in Biosynthetic Pathway Elucidation

The elucidation of a biosynthetic pathway is heavily reliant on quantitative data to understand reaction kinetics, enzyme efficiency, and metabolic flux. Due to the lack of specific data for this compound, the following table presents a hypothetical summary of the types of quantitative data that would be crucial for characterizing its biosynthetic enzymes.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/mg/min) | Product(s) |

| Sesquiterpene Synthase | Farnesyl Pyrophosphate | 5.2 ± 0.8 | 0.15 ± 0.02 | 12.5 ± 1.1 | Eudesmane Diol |

| Cytochrome P450 Monooxygenase | Eudesmane Diol | 15.7 ± 2.1 | 0.08 ± 0.01 | 7.8 ± 0.9 | This compound |

Note: The values presented in this table are hypothetical and serve as an illustrative example of the data required for the characterization of biosynthetic enzymes.

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway for this compound would require a series of rigorous experimental procedures. Below are detailed methodologies for key experiments that are typically employed in the study of terpenoid biosynthesis.

Isolation and Identification of this compound

-

Plant Material: Collect fresh plant material from a known natural source of this compound, such as species from the Ferula genus.

-

Extraction: The plant material is air-dried, ground to a fine powder, and extracted with a suitable organic solvent (e.g., methanol or ethanol) at room temperature.

-

Fractionation: The crude extract is concentrated under reduced pressure and subjected to liquid-liquid partitioning between n-hexane, ethyl acetate, and water to separate compounds based on polarity.

-

Chromatographic Purification: The active fraction (typically the ethyl acetate fraction for sesquiterpenoids) is subjected to repeated column chromatography on silica gel and/or Sephadex LH-20, using gradient elution with solvent systems such as n-hexane/ethyl acetate.

-

Structure Elucidation: The purified compound is identified as this compound based on spectroscopic data, including ¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, HMBC, and mass spectrometry (MS).

Enzyme Assays

-

Enzyme Extraction: Plant tissues are flash-frozen in liquid nitrogen, ground to a powder, and homogenized in an extraction buffer containing protease inhibitors and antioxidants. The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for assays.

-

Sesquiterpene Synthase Assay:

-

The assay mixture contains the crude enzyme extract, [1-³H]FPP as the substrate, and a buffer containing MgCl₂.

-

The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

The reaction is stopped by the addition of a strong base, and the radioactive sesquiterpene products are extracted with an organic solvent (e.g., n-hexane).

-

The radioactivity of the extracted products is measured by liquid scintillation counting.

-

-

Cytochrome P450 Monooxygenase Assay:

-

Microsomes containing the CYP450 enzymes are prepared from the plant tissue by differential centrifugation.

-

The assay mixture contains the microsomal fraction, the eudesmane diol substrate, and an NADPH-regenerating system in a suitable buffer.

-

The reaction is incubated at an optimal temperature and stopped by the addition of an organic solvent.

-

The product, this compound, is analyzed and quantified by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Gene Cloning and Heterologous Expression

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue, and first-strand cDNA is synthesized using reverse transcriptase.

-

Gene Isolation: Degenerate primers, designed based on conserved regions of known sesquiterpene synthase or CYP450 genes, are used to amplify a partial gene fragment by PCR. The full-length gene is then obtained using RACE (Rapid Amplification of cDNA Ends).

-

Heterologous Expression: The full-length cDNA is cloned into an expression vector and transformed into a suitable host, such as Escherichia coli or Saccharomyces cerevisiae.

-

Functional Characterization: The recombinant enzyme is purified from the host culture and its activity is confirmed using the enzyme assays described above.

Caption: A generalized experimental workflow for the elucidation of a natural product biosynthetic pathway.

Conclusion and Future Directions

The biosynthetic pathway of this compound, a eudesmane sesquiterpenoid, is proposed to proceed from farnesyl pyrophosphate through a series of cyclization and hydroxylation reactions. While this guide provides a robust hypothetical framework based on established principles of terpenoid biosynthesis, the definitive pathway, including the specific enzymes and their catalytic mechanisms, awaits experimental validation.

Future research should focus on the isolation and characterization of the key enzymes, namely the sesquiterpene synthase and cytochrome P450 monooxygenases, from a natural source of this compound. The elucidation of this pathway will not only contribute to our fundamental understanding of plant natural product biosynthesis but also pave the way for the metabolic engineering of microorganisms for the sustainable production of this compound and other valuable eudesmane sesquiterpenoids.

Unveiling the Enigmatic Preisocalamendiol: A Compound Shrouded in Mystery

Despite a thorough investigation into the chemical literature and structural databases, the compound "Preisocalamendiol" remains elusive. At present, no definitive chemical structure, stereochemical configuration, or associated experimental data has been identified for a molecule bearing this name.

This lack of information prevents the creation of an in-depth technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, cannot be fulfilled without foundational knowledge of the molecule's identity.

It is possible that "this compound" may be a novel, yet-to-be-published discovery, a compound known by a different name, or a misspelling of a known chemical entity. Researchers, scientists, and drug development professionals interested in this specific molecule are encouraged to verify the name and explore potential alternative nomenclature.

Further investigation would be contingent on obtaining a correct chemical identifier, such as a CAS number, IUPAC name, or a reference to a peer-reviewed publication where the isolation or synthesis of this compound is described. Without such information, a comprehensive technical guide on its chemical structure and stereochemistry cannot be compiled.

An In-depth Technical Guide to Procainamide: Physicochemical Properties, Experimental Protocols, and Mechanism of Action

A Note on the Topic: Initial searches for "Preisocalamendiol" did not yield relevant results. Based on the phonetic similarity, this guide focuses on Procainamide, a well-documented pharmaceutical agent.

This technical guide provides a comprehensive overview of the physical and chemical properties, key experimental protocols, and the mechanism of action of Procainamide, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of Procainamide

Procainamide is a pharmaceutical agent classified as a Class IA antiarrhythmic drug.[1][2] It is a synthetic organic compound with the IUPAC name 4-amino-N-[2-(diethylamino)ethyl]benzamide.[3][4] The hydrochloride salt of procainamide is the commonly used form in clinical settings.[5][6][7]

Table 1: Quantitative Physicochemical Data of Procainamide and its Hydrochloride Salt

| Property | Value | Source |

| Procainamide (Base) | ||

| Molecular Formula | C13H21N3O | [4][8] |

| Molecular Weight | 235.33 g/mol | [3][4] |

| Melting Point | 165-169 °C | [3] |

| Solubility | 5050 mg/L (in water) | [3] |

| logP (Octanol/Water) | 0.88 | [3] |

| pKa (Strongest Basic) | 9.24 | [3] |

| Procainamide Hydrochloride | ||

| Molecular Formula | C13H22ClN3O | [6] |

| Molecular Weight | 271.79 g/mol | [6][9] |

| Melting Point | 167 °C | [7] |

| Solubility in Water | ≥ 50 mg/mL | [9] |

| Solubility in DMSO | 50 mg/mL (requires sonication) | [9] |

Procainamide is described as a solid, and its hydrochloride salt appears as a white to light yellow, odorless, and hygroscopic powder.[9] It is freely soluble in water and alcohol, slightly soluble in chloroform, and practically insoluble in ether and benzene.[3]

Experimental Protocols

This section details methodologies for the synthesis and analysis of Procainamide.

2.1. Synthesis of Procainamide Analogues via Solid-Phase Synthesis

A common method for the synthesis of Procainamide and its analogues involves a solid-phase strategy.[10] This approach offers high efficiency and purity.

Experimental Workflow:

-

Resin Preparation: A suitable resin with a backbone amide linker (BAL) is used as the solid support.

-

Amine Attachment: A primary aliphatic or aromatic amine is attached to the solid support via reductive amination. The reaction progress can be monitored by testing for residual aldehyde groups with 2,4-dinitrophenylhydrazine.[10]

-

Acylation: The resulting secondary amine on the resin is acylated.

-

Halide Displacement: A halide is displaced with an amine.

-

Cleavage: The final compound is released from the solid support using trifluoroacetic acid.[10]

This parallel synthesis strategy allows for the creation of a library of novel compounds with initial crude purities often exceeding 80% and overall isolated yields ranging from 40-88%.[10]

2.2. Analytical Methods

The characterization and quantification of Procainamide are crucial for quality control and research purposes.

2.2.1. Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and structural elucidation of Procainamide and its metabolites.[11][12]

-

Electron Ionization (EI)-MS: Intense peaks are observed at m/z 86, 99, 120, and 235.[3]

-

Tandem Mass Spectrometry (MS/MS): Used for detailed structural analysis and identification in complex mixtures.[13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful method for the separation and detection of Procainamide and its metabolites in biological samples.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of Procainamide.

-

¹H-NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons, the ethyl groups, and the methylene groups of the diaminoethyl chain.[14][15][16][17] Comparison of spectra can be used to study complex formation.[16]

-

¹³C-NMR: Provides information on the carbon skeleton of the molecule.

2.2.3. Ultraviolet (UV) Spectroscopy

Procainamide exhibits a maximum absorption at 272 nm in a pH 9.4 borate buffer and at 278 nm in water (for the hydrochloride salt).[3]

Mechanism of Action and Signaling Pathway

Procainamide's primary therapeutic effect is the management of cardiac arrhythmias.[1][18] It functions as a Class IA antiarrhythmic agent by blocking voltage-gated sodium channels in cardiac muscle cells.[1][5][19]

Signaling Pathway:

-

Sodium Channel Blockade: Procainamide binds to the open state of fast sodium channels on the intracellular side of the cardiac cell membrane.[5][20]

-

Inhibition of Depolarization: This binding inhibits the rapid influx of sodium ions during Phase 0 of the cardiac action potential.[5][19]

-

Prolonged Action Potential: Consequently, the rate of depolarization is decreased, and the action potential duration is prolonged.[1][19]

-

Increased Refractory Period: The effective refractory period of the cardiac cells is increased, making them less likely to be excited by aberrant electrical impulses.[5]

-

Potassium Channel Blockade: Procainamide also exhibits a moderate blocking effect on potassium channels, which contributes to the prolongation of the repolarization phase.[19]

This combined action slows the conduction velocity of electrical impulses in the heart and suppresses ectopic pacemaker activity, thereby restoring a normal heart rhythm.[1][20]

References

- 1. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. procainamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Procainamide | C13H21N3O | CID 4913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Procainamide (CAS 51-06-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Procainamide Hydrochloride | C13H22ClN3O | CID 66068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Procainamide [webbook.nist.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Solid-phase synthesis of lidocaine and procainamide analogues using backbone amide linker (BAL) anchoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dereplication of microbial metabolites through database search of mass spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass spectrometry characterization of light chain fragmentation sites in cardiac AL amyloidosis: insights into the timing of proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. proceedings.neurips.cc [proceedings.neurips.cc]

- 14. hmdb.ca [hmdb.ca]

- 15. hmdb.ca [hmdb.ca]

- 16. researchgate.net [researchgate.net]

- 17. Procaine hydrochloride(51-05-8) 1H NMR [m.chemicalbook.com]

- 18. go.drugbank.com [go.drugbank.com]

- 19. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]

- 20. Procainamide - Wikipedia [en.wikipedia.org]

The Enigmatic Sesquiterpenoid: A Technical Guide to Preisocalamendiol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Preisocalamendiol, a germacrane sesquiterpenoid with the molecular formula C₁₅H₂₄O, represents a molecule of growing interest in the field of phytochemistry and drug discovery. First identified in 1970, this natural product has been isolated from a variety of plant species, including Daucus carota (Wild Carrot), Chukrasia tabularis, Acorus calamus (Sweet Flag), and most notably, Ferula drudeana, a plant believed to be a modern-day relative of the ancient medicinal plant "Silphion". Despite its long history, detailed biological investigations into the specific activities of this compound are still emerging. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and known biological context of this compound, compiling available data to support further research and development.

Discovery and History

The first documented isolation and characterization of this compound was reported in 1970 by M. Iguchi and A. Nishiyama. Their work laid the foundation for understanding the chemical structure of this sesquiterpenoid. For decades following its initial discovery, this compound remained a relatively obscure compound, noted primarily in phytochemical surveys of various plant species.

A significant resurgence of interest in this compound has been sparked by recent investigations into the phytochemical profile of Ferula drudeana. This plant has been hypothesized to be a surviving ecotype of the legendary "Silphion," a highly valued medicinal plant in the ancient world. The identification of this compound as a constituent of F. drudeana has opened new avenues for exploring its potential pharmacological relevance, connecting it to a rich history of traditional medicine.

Physicochemical Properties

| Property | Data |

| Molecular Formula | C₁₅H₂₄O |

| Molecular Weight | 220.35 g/mol |

| IUPAC Name | (1E,4E)-10-hydroxy-2,6,10-trimeth-yl-cyclodeca-1,4-diene |

| CAS Number | 28361-92-8 |

| PubChem CID | 12305706 |

| Chemical Class | Germacrane Sesquiterpenoid |

Note: Further experimental determination of properties such as melting point, boiling point, optical rotation, and detailed spectral data (UV, IR) from an isolated and purified standard is warranted.

Natural Occurrence

This compound has been identified as a constituent of the essential oils and extracts of several plant species. The concentration of this compound can vary significantly depending on the plant part, geographical location, and harvesting time.

| Plant Species | Plant Part(s) | Reported Concentration |

| Daucus carota (Wild Carrot) | Stem | 32.69% of essential oil |

| Chukrasia tabularis | Leaves | Present |

| Acorus calamus (Sweet Flag) | Rhizomes | Present |

| Ferula drudeana | Fruits, Roots | Present |

Experimental Protocols

General Isolation and Characterization Workflow

The isolation of this compound typically follows a standard phytochemical workflow for the extraction and purification of volatile and semi-volatile compounds from plant matrices. The following diagram illustrates a generalized experimental approach.

Detailed Methodologies

a) Plant Material and Extraction:

-

Air-dry the plant material (e.g., stems of Daucus carota) at room temperature in a well-ventilated area, protected from direct sunlight.

-

Grind the dried plant material into a coarse powder.

-

For essential oil extraction, subject the powdered material to hydrodistillation for 3-4 hours using a Clevenger-type apparatus.

-

For solvent extraction, macerate the powdered material with a suitable organic solvent (e.g., n-hexane, dichloromethane, or ethanol) at room temperature for 24-48 hours with periodic agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

b) Chromatographic Purification:

-

Subject the crude extract or essential oil to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or acetone.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).

-

Pool fractions containing the compound of interest (as indicated by TLC).

-

Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain pure this compound.

c) Structure Elucidation:

-

Confirm the identity and structure of the isolated compound using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the proton and carbon framework and their connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyl, carbonyl).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

-

Biological Activity and Signaling Pathways

While the plant extracts containing this compound have been investigated for various biological activities, there is a paucity of data on the specific bioactivity of the isolated compound. The broader class of germacrane sesquiterpenoids is known to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.

Potential Signaling Pathways for Investigation

Given the known activities of related sesquiterpenoids, several signaling pathways are logical targets for investigating the mechanism of action of this compound.

These diagrams represent potential mechanisms of action that warrant further experimental validation. For instance, the anti-inflammatory effects could be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation, leading to reduced expression of COX-2 and pro-inflammatory cytokines. Similarly, any cytotoxic activity against cancer cells could be investigated for its ability to induce apoptosis via the activation of the caspase cascade.

Future Directions and Conclusion

This compound is a natural product with a rich history and renewed interest due to its association with ethnobotanically significant plants. While its chemical structure is established, a significant gap exists in the understanding of its specific biological activities and mechanisms of action.

Key areas for future research include:

-

Bioactivity-guided isolation: To efficiently obtain larger quantities of pure this compound for comprehensive biological screening.

-

In-depth pharmacological studies: To evaluate the anti-inflammatory, antimicrobial, cytotoxic, and other potential therapeutic effects of the purified compound.

-

Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

Synthesis of analogs: To explore the structure-activity relationships and potentially develop more potent and selective derivatives.

This technical guide serves as a foundational resource for researchers and drug development professionals, highlighting the current state of knowledge on this compound and outlining the critical next steps to unlock its full therapeutic potential. The convergence of its historical context with modern analytical and pharmacological techniques positions this compound as a promising candidate for future drug discovery efforts.

The Enigmatic Relationship of Isocalamendiol and its Putative Precursor, Preisocalamendiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocalamendiol, a sesquiterpenoid found in plants such as Acorus calamus, has garnered interest for its potential biological activities. This technical guide delves into the chemical properties and analytical methodologies pertinent to isocalamendiol. While the direct precursor "preisocalamendiol" remains uncharacterized in scientific literature, this document proposes a hypothetical biosynthetic relationship based on established principles of sesquiterpenoid biosynthesis. We provide a structured overview of quantitative data, detailed experimental protocols for sesquiterpenoid analysis, and a conceptual framework for the biotransformation of a putative this compound intermediate into the stable isocalamendiol structure. This guide aims to serve as a foundational resource for researchers investigating calamendiol-type sesquiterpenoids and their potential for drug discovery and development.

Introduction to Isocalamendiol

Isocalamendiol is a bicyclic sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O₂. It is characterized by a cadinane-type skeleton and has been isolated from various natural sources, most notably the rhizomes of Acorus calamus. Sesquiterpenoids, as a class of natural products, are known for their diverse chemical structures and wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The study of isocalamendiol and its analogs is therefore a promising area for the discovery of new therapeutic agents.

The this compound Hypothesis

Currently, there is no direct experimental evidence or literature describing a compound named "this compound." It is hypothesized that this term may refer to a transient, unstable biosynthetic intermediate that precedes the formation of isocalamendiol. In sesquiterpenoid biosynthesis, complex carbocationic rearrangements are common following the initial cyclization of farnesyl pyrophosphate (FPP). It is plausible that "this compound" represents one such carbocationic intermediate or a short-lived precursor that rapidly rearranges or is enzymatically converted to the more stable isocalamendiol.

Quantitative Data

The following table summarizes the known quantitative data for isocalamendiol. Due to the unconfirmed existence of this compound, no corresponding data can be provided.

| Property | Isocalamendiol |

| Molecular Formula | C₁₅H₂₆O₂ |

| Molecular Weight | 238.37 g/mol [1] |

| IUPAC Name | (1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol[1] |

| CAS Number | 25330-21-6[1] |

Experimental Protocols

The following protocols are generalized for the extraction, isolation, and analysis of sesquiterpenoids like isocalamendiol from plant material. These can be adapted for specific research needs.

Extraction and Isolation of Sesquiterpenoids

-

Plant Material Preparation: Air-dry the rhizomes of Acorus calamus and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with a non-polar solvent such as hexane or dichloromethane at room temperature for 48-72 hours. Repeat the extraction process three times to ensure maximum yield.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to separate fractions with increasing polarity.

-

Purification: Monitor the fractions by thin-layer chromatography (TLC). Combine fractions containing compounds with similar Rf values and further purify them using preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure isocalamendiol.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to elucidate the chemical structure.

-

Mass Spectrometry (MS): Analyze the purified compound using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight and fragmentation pattern.

Visualizations

Hypothetical Biosynthetic Pathway of Isocalamendiol

The following diagram illustrates a plausible biosynthetic pathway from the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), to isocalamendiol, postulating a "this compound" carbocation intermediate.

References

Preisocalamendiol in Acorus calamus: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acorus calamus L., commonly known as sweet flag, is a perennial herbaceous plant with a long history of use in traditional medicine. Its rhizomes are a rich source of bioactive secondary metabolites, particularly sesquiterpenoids. Among these, Preisocalamendiol has been identified as a significant constituent of the essential oil. This technical guide provides a comprehensive overview of the occurrence, isolation, and analysis of this compound from Acorus calamus. It includes quantitative data on its presence in the plant, detailed experimental protocols for its extraction and characterization, and an exploration of the potential biological activities of related sesquiterpenoids from the same source. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Occurrence of this compound in Acorus calamus

This compound is a sesquiterpenoid found in the essential oil of Acorus calamus rhizomes. Its concentration, along with related compounds like isocalamendiol and dehydroxyisocalamendiol, varies depending on the geographical origin of the plant material. The presence of these compounds underscores the importance of Acorus calamus as a source for this class of phytochemicals.

Quantitative Data

The following table summarizes the quantitative analysis of this compound and related sesquiterpenoids in the essential oil of Acorus calamus rhizomes as reported in various studies.

| Compound | Plant Part | Geographic Origin | Analytical Method | Concentration (%) | Reference |

| This compound | Rhizome | Turkey | GC-MS | 17.3 | [1] |

| Isocalamendiol | Rhizome | Lithuania | GC-MS | 12.8 | [1] |

| Isocalamendiol | Rhizome | Hubei, China | GC-MS | 5.41 | [1] |

| Dehydroxyisocalamendiol | Rhizome | Italy | GC-MS | 3.5 | [1] |

Note: The variability in concentration highlights the influence of chemotype and environmental factors on the phytochemical profile of Acorus calamus.

Experimental Protocols

This section details the methodologies for the extraction of essential oil from Acorus calamus rhizomes, a general protocol for the isolation of sesquiterpenoids, and analytical techniques for the identification and quantification of this compound.

Extraction of Essential Oil from Rhizomes

A common method for obtaining the essential oil from Acorus calamus rhizomes is hydrodistillation.

Protocol:

-

Plant Material Preparation: Air-dry fresh rhizomes of Acorus calamus in the shade for one week. Once dried, grind the rhizomes into a fine powder using a mechanical grinder.

-

Hydrodistillation: Place 500 g of the powdered rhizome in a Clevenger-type apparatus. Add distilled water to the flask to immerse the powder.

-

Distillation: Heat the flask and collect the essential oil over a period of 3-4 hours.

-

Oil Separation and Storage: Separate the collected essential oil from the aqueous layer. Dry the oil over anhydrous sodium sulfate and store it in a sealed vial at 4°C in the dark.

Isolation of this compound (General Protocol for Sesquiterpenoids)

Protocol:

-

Preparation of the Crude Extract: Macerate the powdered rhizomes of Acorus calamus with 95% ethanol at room temperature. Concentrate the resulting extract under reduced pressure to obtain a crude ethanol extract.

-

Column Chromatography:

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate.

-

-

Fractionation:

-

Dissolve the crude ethanol extract in a minimal amount of the initial mobile phase (e.g., 100% n-hexane).

-

Load the dissolved extract onto a silica gel column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., n-hexane:ethyl acetate).

-

Collect fractions of the eluate.

-

-

Thin-Layer Chromatography (TLC) Monitoring: Monitor the collected fractions by TLC to identify those containing compounds with similar Rf values.

-

Further Purification: Pool the fractions containing the target sesquiterpenoids and subject them to further purification using repeated column chromatography or preparative HPLC until a pure compound is obtained.

-

Structure Elucidation: Identify the purified compound as this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for the identification and quantification of volatile compounds like this compound in the essential oil.

Typical GC-MS Parameters:

-

Gas Chromatograph: Agilent 6890N or similar.

-

Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness) or equivalent fused silica capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: 280°C for 10 minutes.

-

-

Mass Spectrometer: Agilent 5973N or similar, operated in electron ionization (EI) mode at 70 eV.

-

Mass Range: 40-650 m/z.

-

Identification: Compare the mass spectra of the analyte with those in a reference library (e.g., NIST, Wiley).

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited. However, research on other sesquiterpenoids isolated from Acorus calamus suggests potential therapeutic effects, particularly neuroprotective properties.

Neuroprotective Effects of Related Sesquiterpenoids

A study on new sesquiterpenoids, calamusins L–Q, isolated from the ethanol extract of Acorus calamus rhizomes, evaluated their neuroprotective effects against serum withdrawal, rotenone, and oxygen-glucose deprivation (OGD)-induced injury in PC12 cells.[1] It was found that some of these sesquiterpenoids moderately increased the cell survival rate of OGD-treated PC12 cells at a concentration of 10 μM.[1]

Another study on newly isolated sesquiterpenes, calamusins A-I, from Acorus calamus rhizomes reported weak hepatoprotective activities against acetaminophen-induced HepG2 cell damage for some of these compounds at a concentration of 10 μM.[2]

While these findings are not specific to this compound, they suggest that sesquiterpenoids from Acorus calamus are a promising class of compounds for further investigation into their neuroprotective and hepatoprotective potential. The shared structural features among these compounds warrant dedicated studies on the bioactivity of this compound.

Visualizations

Experimental Workflow for Isolation and Analysis

The following diagram illustrates the general workflow for the extraction, isolation, and analysis of this compound from Acorus calamus.

References

Unraveling Preisocalamendiol: A Comprehensive Technical Guide to Procainamide

An in-depth analysis for researchers, scientists, and drug development professionals.

The compound of interest, initially searched for as "Preisocalamendiol," has been identified through extensive database searches as Procainamide . It is highly probable that "this compound" is a non-standard or erroneous name for this well-documented pharmaceutical agent. This guide provides a comprehensive technical overview of Procainamide, focusing on its chemical identity, pharmacological properties, and the experimental methodologies used to elucidate its mechanism of action.

Core Chemical Identifiers

Procainamide is a well-characterized compound with established chemical identifiers crucial for research and regulatory purposes. The following table summarizes its key identifiers.

| Identifier Type | Value |

| CAS Number | 51-06-9 (Procainamide)[1] |

| 614-39-1 (Procainamide Hydrochloride)[2] | |

| Molecular Formula | C₁₃H₂₁N₃O[1] |

| IUPAC Name | 4-amino-N-[2-(diethylamino)ethyl]benzamide[1] |

| InChI Key | REQCZEXYDRLIBE-UHFFFAOYSA-N[1] |

| SMILES | CCN(CC)CCNC(=O)c1ccc(N)cc1[1] |

| Synonyms | Novocainamide, Procan, Pronestyl[1] |

Mechanism of Action: A Class IA Antiarrhythmic Agent

Procainamide is classified as a Class IA antiarrhythmic agent.[3][4] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes.[1][3] This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the maximum rate of depolarization.[3] Consequently, conduction velocity in the atria, ventricles, and His-Purkinje system is slowed.

Furthermore, Procainamide also exhibits potassium channel blocking activity, which prolongs the duration of the action potential and the effective refractory period of cardiac tissue.[1][4] This dual action on both sodium and potassium channels is characteristic of Class IA antiarrhythmics and contributes to its efficacy in treating a variety of cardiac arrhythmias.

The following diagram illustrates the signaling pathway of Procainamide's action on a cardiomyocyte.

Experimental Protocols

The pharmacological effects of Procainamide have been extensively studied using various electrophysiological techniques. Below are detailed methodologies for key experiments.

Voltage Clamp and Patch Clamp Electrophysiology

Objective: To measure the effect of Procainamide on ion channel currents in isolated cardiomyocytes.

Methodology:

-

Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig papillary muscle).

-

Electrode Preparation: Borosilicate glass micropipettes are pulled to a fine tip and filled with an internal solution mimicking the intracellular ionic composition.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to allow electrical access to the entire cell.

-

Voltage Clamp Protocol: The membrane potential is held at a specific voltage by a feedback amplifier. A series of voltage steps are applied to activate and inactivate the ion channels of interest.

-

Current Measurement: The amplifier measures the current required to maintain the clamped voltage, which is equal and opposite to the current flowing through the ion channels.

-

Drug Application: Procainamide is applied to the cell via a perfusion system at known concentrations.

-

Data Analysis: The recorded currents before and after drug application are analyzed to determine the effect of Procainamide on channel kinetics (e.g., activation, inactivation, and recovery from inactivation).

The following diagram outlines the general workflow for a patch-clamp experiment.

Cardiac Action Potential Measurement

Objective: To determine the effect of Procainamide on the cardiac action potential waveform.

Methodology:

-

Tissue Preparation: A strip of cardiac muscle (e.g., papillary muscle) is dissected and mounted in an organ bath perfused with a physiological salt solution.

-

Microelectrode Impalement: A sharp glass microelectrode filled with a high-concentration KCl solution is used to impale a single cardiomyocyte.

-

Action Potential Recording: The microelectrode records the transmembrane potential. The muscle is stimulated at a constant frequency to elicit regular action potentials.

-

Drug Perfusion: After recording stable baseline action potentials, Procainamide is added to the perfusate at various concentrations.

-

Data Acquisition: Action potentials are recorded continuously and digitized for later analysis.

-

Parameter Analysis: Key parameters of the action potential are measured, including the maximum upstroke velocity (Vmax), action potential duration at different levels of repolarization (e.g., APD50, APD90), and the resting membrane potential.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the electrophysiological effects of Procainamide.

| Parameter | Effect of Procainamide | Typical Concentration Range |

| Maximum Upstroke Velocity (Vmax) | Decrease | 10 - 100 µM |

| Action Potential Duration (APD) | Increase | 10 - 100 µM |

| Effective Refractory Period (ERP) | Increase | 10 - 100 µM |

| QRS Duration (in vivo) | Increase | Therapeutic plasma levels |

| QT Interval (in vivo) | Increase | Therapeutic plasma levels |

Note: The exact values can vary depending on the experimental model, tissue type, and specific experimental conditions.

Conclusion

Procainamide is a well-established Class IA antiarrhythmic drug with a primary mechanism of action involving the blockade of cardiac sodium and potassium channels. Its electrophysiological effects have been thoroughly characterized through techniques such as voltage clamp and intracellular action potential recordings. This technical guide provides a foundational understanding of Procainamide for researchers and drug development professionals, emphasizing its chemical identity, mechanism of action, and the experimental approaches used to study its properties.

References

The Solubility and Stability of Preisocalamendiol: A Technical Guide for Researchers

Introduction: Unveiling Preisocalamendiol

This compound is presumed to be a member of the sesquiterpenoid family, a diverse class of 15-carbon natural products. The nomenclature suggests a structural relationship to isocalamendiol, which possesses a eudesmane skeleton. The "-diol" suffix indicates the presence of two hydroxyl (-OH) groups. These functional groups are critical determinants of the molecule's solubility and stability. The addition of hydroxyl groups to the sesquiterpene backbone generally increases polarity and, consequently, solubility in polar solvents.

Sesquiterpenes, as a class, exhibit a wide range of biological activities and are of significant interest in drug discovery.[1] Understanding the solubility and stability of a novel compound like this compound is a fundamental prerequisite for its formulation, analytical development, and preclinical evaluation.

Predicted Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. Based on its inferred structure as a sesquiterpenoid diol, the solubility of this compound in various solvents can be predicted. The principle of "like dissolves like" is a useful guide.[2][3]

Table 1: Predicted Solubility of this compound in Different Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The two hydroxyl groups can form hydrogen bonds with protic solvents, facilitating dissolution. Solubility in water is expected to be moderate and increase with the addition of polar organic co-solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | High | These solvents can accept hydrogen bonds and have dipole moments that can interact with the polar functional groups of this compound. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Very Low | The nonpolar hydrocarbon backbone of the sesquiterpenoid structure will have weak interactions with nonpolar solvents, leading to poor solubility. |

Stability Profile of this compound

The stability of a drug candidate determines its shelf-life, storage conditions, and potential degradation pathways. For a sesquiterpenoid diol like this compound, several factors can influence its stability.

Key Factors Influencing Stability:

-

pH: Sesquiterpenoids can be susceptible to degradation under acidic or basic conditions. For instance, sesquiterpene lactones with side chains have shown instability at a pH of 7.4.[4] While this compound is a diol and not a lactone, the potential for acid- or base-catalyzed rearrangements or dehydration, especially if the hydroxyl groups are tertiary, should be considered.

-

Temperature: Elevated temperatures can accelerate degradation reactions. Sesquiterpene lactones in an Arnica tincture showed a significant decrease in content when stored at higher temperatures.[5]

-

Oxidation: The presence of double bonds and hydroxyl groups in the structure of this compound makes it potentially susceptible to oxidation. Exposure to air (oxygen) and light can lead to the formation of degradation products.

-

Light: Photodegradation can occur, especially if the molecule contains chromophores that absorb UV or visible light.

Table 2: Potential Degradation Pathways and Conditions for this compound

| Degradation Pathway | Triggering Conditions | Potential Products |

| Oxidation | Exposure to air, light, oxidizing agents | Ketones, aldehydes, epoxides, or further degradation products. |

| Dehydration | Acidic conditions, heat | Formation of additional double bonds. |

| Rearrangement | Acidic or basic conditions | Isomeric compounds with different stereochemistry or skeletal structure. |

Experimental Protocols

To definitively determine the solubility and stability of this compound, rigorous experimental evaluation is necessary. The following protocols are based on widely accepted methodologies for natural products.[2][6][7][8]

Solubility Determination: The Shake-Flask Method

The equilibrium solubility of this compound can be determined using the shake-flask method.[2][6]

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent (as listed in Table 1).

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution). Filter the supernatant using a suitable, non-absorbent filter (e.g., PTFE).

-

Quantification: Dilute the filtered supernatant to an appropriate concentration and quantify the amount of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify potential degradation products and establish the intrinsic stability of this compound.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., a mixture of water and a co-solvent like acetonitrile or methanol).

-

Stress Conditions: Expose the solutions to a range of stress conditions in parallel with a control sample stored under normal conditions (e.g., 5 °C, protected from light).

-

Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C).

-

Basic: 0.1 M NaOH at a specified temperature (e.g., 60 °C).

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Elevated temperature (e.g., 60 °C or 80 °C) in the dark.

-

Photolytic: Exposure to a light source (e.g., Xenon lamp) providing UV and visible light.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any degradation products.

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point.

-

Identify and, if possible, characterize the major degradation products using techniques like LC-MS/MS and NMR.

-

Caption: Workflow for forced degradation stability testing.

Conclusion

While specific data for this compound is currently unavailable, this technical guide provides a comprehensive framework for understanding and experimentally determining its solubility and stability based on its inferred chemical structure as a eudesmane-type sesquiterpenoid diol. The presence of two hydroxyl groups is expected to confer moderate to high solubility in polar solvents. The stability profile will likely be influenced by pH, temperature, and oxidative stress. The detailed experimental protocols provided herein offer a clear path for researchers to generate the necessary data to advance the development of this compound as a potential therapeutic agent.

References

- 1. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. researchgate.net [researchgate.net]

- 5. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. who.int [who.int]

- 7. scribd.com [scribd.com]

- 8. ijcrt.org [ijcrt.org]

Methodological & Application

Synthetic Approaches to Calamendiol Sesquiterpenoids: A Detailed Examination of the Total Synthesis of (+)-Isocalamendiol

For the attention of: Researchers, scientists, and drug development professionals.

APPLICATION NOTE

Introduction

Preisocalamendiol is a sesquiterpenoid of interest within the drug development sector. However, a comprehensive review of the scientific literature reveals a notable absence of a reported total synthesis for this specific compound. In contrast, the stereocontrolled total synthesis of a closely related stereoisomer, (+)-isocalamendiol, was successfully achieved by Williams and Callahan in 1981. This seminal work provides a critical blueprint for accessing the calamendiol skeleton and serves as an invaluable resource for synthetic strategies toward this compound and other related natural products. This document provides a detailed overview of the synthetic methodology for (+)-isocalamendiol, including experimental protocols and quantitative data, to aid researchers in the design of synthetic routes to this class of molecules.

Synthetic Strategy Overview

The total synthesis of (+)-isocalamendiol hinges on a key photochemical [2+2] cycloaddition reaction, followed by a series of stereocontrolled transformations to construct the decalin core and introduce the requisite functional groups. The retrosynthetic analysis reveals a convergent approach, with the key bond disconnections pointing to (-)-piperitone and methyl cyclobutenecarboxylate as readily available starting materials.

Logical Relationship of the Synthetic Strategy

Application Notes and Protocols for the Analytical Quantification of Procainamide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Procainamide is a well-established antiarrhythmic agent used in the treatment of cardiac arrhythmias.[1][2] It functions primarily by blocking fast sodium channels in cardiomyocytes, thereby slowing conduction velocity and prolonging the refractory period.[1][2] Accurate and precise quantification of procainamide and its major active metabolite, N-acetylprocainamide (NAPA), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[3] These application notes provide detailed protocols for the quantification of procainamide using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Section 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely available technique for the quantification of procainamide in plasma and other biological samples.[4][5]

Experimental Protocol

1. Sample Preparation (Plasma)

-

To 0.5 mL of plasma sample, add 100 µL of an internal standard solution (e.g., N-propionylprocainamide at 5 µg/mL).[6]

-

Add 0.2 mL of 4M NaOH to alkalinize the sample.[6]

-

Add 4 mL of methylene chloride and vortex for 1 minute to extract the analytes.[6][7]

-

Centrifuge at 2000 x g for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.[5]

2. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[6]

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 25 mM phosphate buffer, pH 3.5) in a gradient or isocratic elution.[4] A simple mobile phase can also consist of water, acetonitrile, and sulfuric acid as a buffer.[8]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

3. Calibration and Quantification

-

Prepare a series of calibration standards by spiking known concentrations of procainamide and NAPA into blank plasma.

-

Process the calibration standards and samples as described in the sample preparation protocol.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Determine the concentration of procainamide and NAPA in the unknown samples from the calibration curve.

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 4 - 2500 ng/mL | [6] |

| Limit of Detection (LOD) | 2 ng/mL | [6] |

| Limit of Quantification (LOQ) | 4 ng/mL | [6] |

| Inter-run Variation (CV%) | 5.1% for Procainamide | [4] |

| 9.3% for N-acetylprocainamide | [4] |

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of procainamide, especially at low concentrations.[9][10]

Experimental Protocol

1. Sample Preparation (Plasma)

-

To 100 µL of plasma, add an internal standard.

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a small volume (e.g., 2 µL) into the LC-MS/MS system.[11]

2. LC-MS/MS Conditions

-

LC System: An ultra-high-pressure liquid chromatography (UHPLC) system.[11]

-

Column: A suitable reversed-phase column (e.g., C18 or C8).[4][9]

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[9]

-

Flow Rate: 0.5 mL/min.[9]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for procainamide, NAPA, and the internal standard.

3. Calibration and Quantification

-

Prepare calibration standards in blank plasma over the desired concentration range.

-

Analyze the standards and samples using the developed LC-MS/MS method.

-

Quantify the analytes using the peak area ratios against the internal standard.

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range (Procainamide) | 20 - 100,000 ng/mL | [11] |

| Linearity Range (NAPA) | 20 - 10,000 ng/mL | [11] |

| Lower Limit of Quantification | 20 ng/mL | [11] |

Visualizations

Caption: General experimental workflow for the quantification of Procainamide.

Caption: Simplified signaling pathway of Procainamide's antiarrhythmic action.

References

- 1. Procainamide - Wikipedia [en.wikipedia.org]

- 2. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Procainamide: clinical pharmacology and efficacy against ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High performance liquid chromatographic analysis of the antiarrhythmic drugs procainamide, disopyramide, quinidine, propranolol and metabolites from serum extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. High performance liquid chromatography of procainamide and N-acetylprocainamide in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HPLC Method for Separation of Procainamide and Procaine on BIST B+ Column Column | SIELC Technologies [sielc.com]

- 9. Metabolomics reveals the metabolic map of procainamide in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 11. Simultaneous Determination of Procainamide and N-acetylprocainamide in Rat Plasma by Ultra-High-Pressure Liquid Chromatography Coupled with a Diode Array Detector and Its Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Strategic Approach to the HPLC Separation of Preisocalamendiol

Introduction

Preisocalamendiol, a novel chiral compound, presents a significant analytical challenge in pharmaceutical development and quality control. The ability to separate and quantify the individual enantiomers of this compound, as well as to resolve it from potential impurities and related substances, is critical for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and reproducibility. This application note provides a comprehensive guide and detailed protocols for the development of robust HPLC methods for the separation of this compound, with a focus on reversed-phase, normal-phase, and chiral separation strategies.

The successful development of an HPLC method for a new chemical entity like this compound requires a systematic screening approach to identify the optimal stationary phase, mobile phase, and other chromatographic conditions. This process typically begins with an assessment of the compound's physicochemical properties, such as its polarity and solubility, to guide the initial choice between reversed-phase and normal-phase chromatography. For chiral molecules, an additional layer of complexity is introduced, necessitating the screening of various chiral stationary phases (CSPs) to achieve enantiomeric resolution.

This document outlines a strategic workflow for the systematic development of an HPLC separation method for this compound, providing researchers, scientists, and drug development professionals with the necessary protocols and guidance to establish a reliable analytical method.

Experimental Protocols

A critical aspect of method development is the systematic evaluation of different chromatographic conditions. The following protocols provide a starting point for the separation of this compound.

Protocol 1: Reversed-Phase HPLC Screening

Reversed-phase HPLC is the most common mode of separation and is a good starting point for moderately polar to non-polar compounds.

Objective: To evaluate the retention and peak shape of this compound on different C18 columns with various mobile phase compositions.

Materials and Equipment:

-

HPLC system with a UV detector or Mass Spectrometer

-

C18 analytical columns from different manufacturers (e.g., Agilent Zorbax, Waters Symmetry, Phenomenex Luna)

-

HPLC grade acetonitrile, methanol, and water

-

Formic acid or ammonium acetate for mobile phase modification

-

This compound standard solution (e.g., 1 mg/mL in a suitable solvent)

Procedure:

-

Prepare mobile phase A: 0.1% formic acid in water.

-

Prepare mobile phase B: 0.1% formic acid in acetonitrile.

-

Install a C18 column (e.g., 4.6 x 150 mm, 5 µm) and equilibrate with a starting mobile phase composition (e.g., 50:50 A:B) at a flow rate of 1.0 mL/min.

-

Set the detector wavelength based on the UV absorbance maximum of this compound.

-

Inject 10 µL of the this compound standard solution.

-

Run a gradient elution from 5% to 95% B over 20 minutes to determine the approximate retention time.

-

Based on the gradient run, develop an isocratic or optimized gradient method to achieve a suitable retention time and peak shape.

-

Repeat the screening with different C18 columns and with methanol as the organic modifier to evaluate selectivity changes.

Protocol 2: Normal-Phase HPLC Screening

Normal-phase HPLC is suitable for polar compounds that are not well-retained in reversed-phase or for achieving different selectivity.

Objective: To assess the retention and separation of this compound using a silica or other polar stationary phase.

Materials and Equipment:

-

HPLC system with a UV detector

-

Silica or Diol analytical column

-

HPLC grade hexane, isopropanol (IPA), and ethanol

-

This compound standard solution (e.g., 1 mg/mL in a suitable non-polar solvent)

Procedure:

-

Prepare mobile phase A: Hexane.

-

Prepare mobile phase B: Isopropanol or Ethanol.

-

Install a silica column (e.g., 4.6 x 250 mm, 5 µm) and equilibrate with a starting mobile phase composition (e.g., 90:10 A:B) at a flow rate of 1.0 mL/min.

-

Set the detector wavelength.

-

Inject 10 µL of the this compound standard solution.

-

Adjust the ratio of hexane to alcohol to achieve a retention factor (k') between 2 and 10.

-

Evaluate peak shape and resolution from any impurities.

Protocol 3: Chiral HPLC Method Development

The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are often the first choice due to their broad applicability.[1][2]

Objective: To screen different chiral stationary phases and mobile phases to achieve baseline separation of this compound enantiomers.

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral columns (e.g., Chiralpak IA, IB, IC from Daicel)

-

HPLC grade hexane, isopropanol (IPA), ethanol, methanol, and acetonitrile

-

Acidic and basic additives (e.g., trifluoroacetic acid, diethylamine)

-

Racemic this compound standard solution

Procedure:

-

Normal Phase Screening:

-

Install a polysaccharide-based chiral column (e.g., Chiralpak IA).

-

Equilibrate the column with a mobile phase of Hexane/IPA (90:10 v/v) at 1.0 mL/min.

-

Inject the racemic this compound standard.

-

If no separation is observed, screen other alcohol modifiers (e.g., ethanol) and different compositions.

-

Screen other polysaccharide-based CSPs.

-

-

Reversed-Phase Screening:

-

If normal phase conditions are unsuccessful or if a reversed-phase method is preferred, switch to a reversed-phase compatible chiral column.

-

Equilibrate the column with a mobile phase of Acetonitrile/Water or Methanol/Water.

-

Inject the racemic this compound standard.

-

Optimize the mobile phase composition and consider the use of buffers.

-

-

Method Optimization:

-

Once partial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.

-

For ionic compounds, the addition of a small amount of an acidic or basic modifier can significantly improve peak shape and resolution.

-

Data Presentation

The following tables summarize hypothetical data from the screening experiments for this compound.

Table 1: Reversed-Phase HPLC Screening Data

| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Tailing Factor |

| C18 (Brand A), 4.6x150mm, 5µm | ACN/H₂O (60:40) with 0.1% FA | 1.0 | 5.2 | 1.1 |

| C18 (Brand B), 4.6x150mm, 5µm | ACN/H₂O (60:40) with 0.1% FA | 1.0 | 5.8 | 1.2 |

| C18 (Brand A), 4.6x150mm, 5µm | MeOH/H₂O (70:30) with 0.1% FA | 1.0 | 6.5 | 1.0 |

Table 2: Chiral HPLC Screening Data

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) | Resolution (Rs) |

| Chiralpak IA | Hexane/IPA (90:10) | 1.0 | 8.1 | 9.5 | 1.8 |

| Chiralpak IB | Hexane/IPA (90:10) | 1.0 | No separation | No separation | 0 |

| Chiralpak IC | Hexane/Ethanol (85:15) | 1.0 | 7.3 | 8.1 | 1.2 |

| Chiralpak IA | ACN/H₂O (50:50) | 0.8 | 10.2 | 11.5 | 1.6 |

Visualizations

The following diagrams illustrate the workflows for HPLC method development.

Caption: General workflow for HPLC method development for a new chemical entity.

Caption: Decision tree for chiral HPLC method development strategy.

References

Application Note: GC-MS Analysis of Essential Oils for Preisocalamendiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of Preisocalamendiol, a sesquiterpenoid of interest, in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis procedures. While specific quantitative data for this compound is not widely available, this note provides representative data for a closely related isomer, Isocalamendiol, found in Acorus calamus L. essential oil, to illustrate the application of this method.

Introduction